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Introduction
Invertase, systematically known as β-fructofuranosidase (EC 3.2.1.26), is a crucial enzyme in

carbohydrate metabolism, catalyzing the hydrolysis of the terminal non-reducing β-

fructofuranoside residues in β-fructofuranosides.[1] Its primary and most well-characterized

substrate is sucrose. This guide provides an objective comparison of the enzymatic

performance of invertase with sucrose versus melibiose, supported by experimental data and

detailed protocols. The evidence overwhelmingly indicates that while sucrose is an ideal

substrate for invertase, melibiose is generally not hydrolyzed by this enzyme due to its

structure. Invertase specifically targets the β-fructofuranosyl linkage in molecules like sucrose

and raffinose.[2][3] Melibiose, a disaccharide of galactose and glucose, lacks this critical

structural feature.

Comparative Performance: Sucrose vs. Melibiose
Sucrose is readily hydrolyzed by invertase into an equimolar mixture of glucose and fructose.

[4] In contrast, invertase from Saccharomyces cerevisiae has been shown to be inert towards

melibiose. Melibiose is, in fact, a product of the invertase-mediated hydrolysis of the

trisaccharide raffinose, which is cleaved to yield melibiose and fructose.[1][2] This fundamental

difference in substrate specificity is the cornerstone of this comparison.
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The following table summarizes the kinetic parameters of invertase from various sources with

sucrose as the substrate. No reliable kinetic data for the hydrolysis of melibiose by invertase is

available in the literature, which is consistent with melibiose not being a substrate.
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Enzyme
Source

Substrate Km (mM)

Vmax
(μmol/mi
n/mg or
mM/min)

kcat (s-1)
kcat/Km
(mM-1s-1)

Referenc
e

Saccharom

yces

cerevisiae

(Commerci

al Yeast)

Sucrose 24 1 mM/min
Not

Reported

Not

Reported
[4]

Saccharom

yces

cerevisiae

MTCC 170

Sucrose

0.6894

mg/ml

(~2.01

mM)

0.3201

μmol/min/

mg

Not

Reported

Not

Reported
[5]

Saccharom

yces

cerevisiae

(Baker's

Yeast)

Sucrose
0.860 ±

0.04

24.39 ±

2.44

nmol/min/

mg

0.28 ± 0.02

min-1

0.325 ±

0.03
[6]

Saccharom

yces

cerevisiae

(Grape

Isolate)

Sucrose
1.243 ±

0.07

23.25 ±

3.14

nmol/min/

mg

0.56 ±

0.008 min-

1

0.045 ±

0.003
[6]

Microbacte

rium

trichothece

nolyticum

(InvDz13)

Sucrose 4.5 ± 0.2
Not

Reported
504 ± 0.1 112 ± 1.3 [2]

Microbacte

rium

trichothece

nolyticum

(InvDz13)

Raffinose 14.2 ± 0.7
Not

Reported

3944 ±

15.3
277 ± 27.6 [2]
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Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of Sucrose and Raffinose by
Invertase
The diagram below illustrates the catalytic action of invertase on both sucrose and raffinose.

This highlights that in both reactions, the enzyme cleaves the bond adjacent to the fructose

moiety, releasing fructose. In the case of raffinose, the other product is melibiose.

Invertase Catalytic Action

Hydrolysis of Sucrose Hydrolysis of Raffinose

Sucrose
(Glucose-Fructose)

Invertase
(β-fructofuranosidase)

Glucose Fructose

Raffinose
(Galactose-Glucose-Fructose)

Invertase
(β-fructofuranosidase)

Melibiose
(Galactose-Glucose) Fructose

Click to download full resolution via product page

Invertase action on sucrose and raffinose.

General Experimental Workflow for Comparing
Substrate Specificity
The following workflow outlines the steps to compare the activity of invertase on sucrose and a

test substrate like melibiose.
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Experimental Workflow for Substrate Specificity

Preparation

Enzymatic Reaction

Analysis

Prepare Buffer Solution
(e.g., 0.1 M Acetate, pH 4.7)

Prepare Invertase Solution
(e.g., 1 mg/mL in buffer)

Prepare Substrate Solutions
(Sucrose and Melibiose)
(e.g., 100 mM in buffer)

Initiate Reaction:
Add Invertase Solution to Substrates

Incubate Substrate Solutions
at Optimal Temperature (e.g., 55°C)

Incubate for a Defined Time
(e.g., 10 minutes)

Stop Reaction
(e.g., by boiling or adding DNS reagent)

Quantify Reducing Sugars
(e.g., DNS Assay)

Measure Absorbance
(e.g., at 540 nm)

Calculate Enzyme Activity
(μmol product/min)

Click to download full resolution via product page

Workflow for invertase activity assay.
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Experimental Protocols
Invertase Activity Assay Using Sucrose
This protocol is adapted from established methods for determining invertase activity by

measuring the amount of reducing sugars produced.[7]

Materials:

Invertase from Baker's yeast (e.g., Sigma-Aldrich)

Sucrose

0.1 M Sodium Acetate Buffer (pH 4.7)

3,5-Dinitrosalicylic acid (DNS) reagent

Rochelle salt (potassium sodium tartrate) solution (40% w/v)

Spectrophotometer

Water bath

Procedure:

Preparation of Reagents:

Prepare a 1% (w/v) sucrose solution in 0.1 M sodium acetate buffer (pH 4.7).

Prepare a stock solution of invertase (e.g., 1 mg/mL) in cold sodium acetate buffer. Dilute

to the desired working concentration just before use.

Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid, 200 mg of

crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution.

Enzymatic Reaction:

Pipette 0.5 mL of the 1% sucrose solution into a test tube.
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Pre-incubate the test tube in a water bath at the optimal temperature for the enzyme

(typically 55°C for yeast invertase) for 5 minutes.[7]

Initiate the reaction by adding 0.5 mL of the pre-warmed invertase solution to the test tube.

Incubate the reaction mixture for exactly 10 minutes.

Stop the reaction by adding 1.0 mL of the DNS reagent.

Color Development and Measurement:

After adding the DNS reagent, heat the tubes in a boiling water bath for 5-15 minutes.

Cool the tubes to room temperature and add 4.0 mL of distilled water.

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

A blank should be prepared by adding the DNS reagent to the substrate before adding the

enzyme solution.

Calculation of Activity:

Create a standard curve using known concentrations of glucose.

Determine the amount of reducing sugar produced in the enzymatic reaction from the

standard curve.

One unit of invertase activity is typically defined as the amount of enzyme that catalyzes

the release of 1 µmol of reducing sugar (as glucose) per minute under the specified

conditions.

Invertase Activity Assay Using Melibiose
To test for activity against melibiose, the same protocol as for sucrose can be followed, with

the substitution of melibiose for sucrose.

Procedure:
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Follow steps 1-4 of the "Invertase Activity Assay Using Sucrose" protocol, but in step 1,

prepare a 1% (w/v) melibiose solution instead of a sucrose solution.

Expected Outcome: It is anticipated that there will be no significant increase in absorbance at

540 nm in the melibiose-containing reaction tubes compared to the blank. This would indicate

a lack of reducing sugar production and, therefore, no hydrolytic activity of invertase on

melibiose.

Conclusion
The comparison between sucrose and melibiose as substrates for invertase is a clear-cut case

of substrate specificity. Sucrose, with its terminal β-fructofuranoside linkage, is the natural and

highly preferred substrate for invertase, as evidenced by a wealth of kinetic data. Melibiose,

lacking this specific linkage, is not hydrolyzed by invertase. For researchers in drug

development and related fields, this distinction is critical when designing assays or considering

metabolic pathways involving these sugars. Any investigation into the enzymatic degradation of

melibiose should focus on α-galactosidases, the class of enzymes responsible for its

hydrolysis.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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